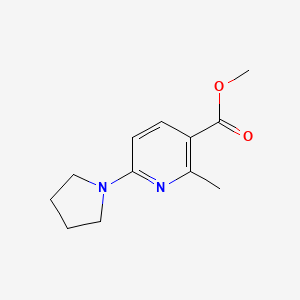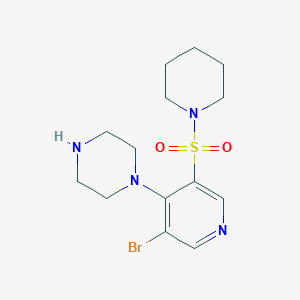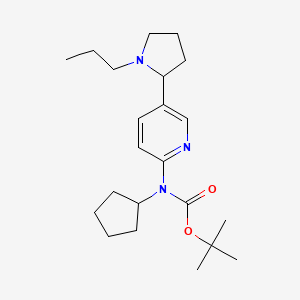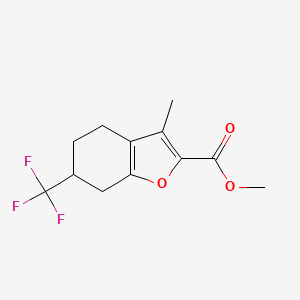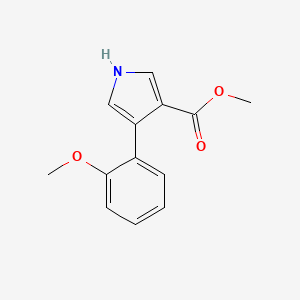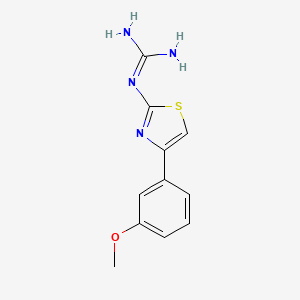
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a 3-methoxyphenyl group and a guanidine moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the methoxy group and the guanidine moiety can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a thiourea derivative with a halogenated ketone or aldehyde in the presence of a base . The reaction conditions often include solvents like ethanol or water and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine, may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)guanidine: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(4-Chlorophenyl)thiazol-2-yl)guanidine: Contains a chlorophenyl group instead of a methoxyphenyl group.
1-(4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl)guanidine: Features additional methoxy groups on the phenyl ring.
Uniqueness
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern can lead to distinct biological activities and interactions compared to its analogs .
Properties
Molecular Formula |
C11H12N4OS |
|---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H12N4OS/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
InChI Key |
MSHOPLWIQJBEFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


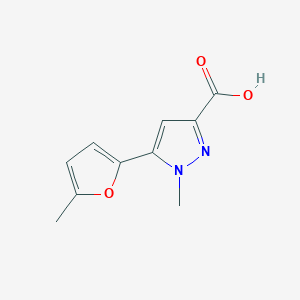
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
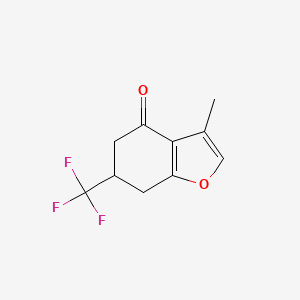
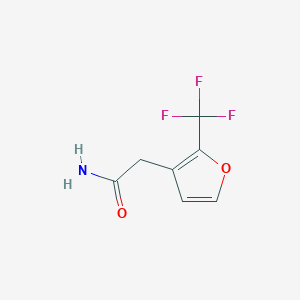
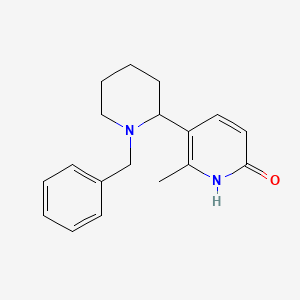
![1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804730.png)
